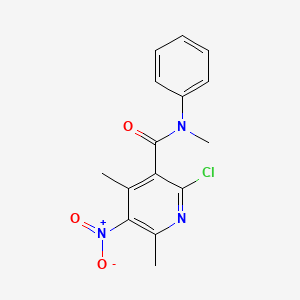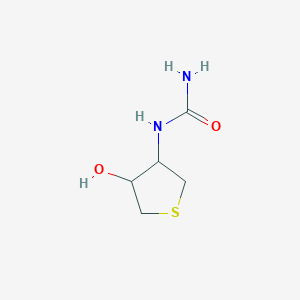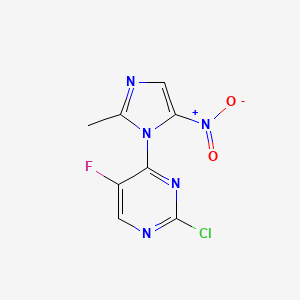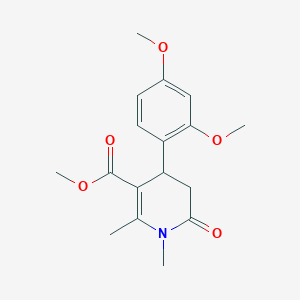![molecular formula C19H26N2O5 B11484048 1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine](/img/structure/B11484048.png)
1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE is a complex organic compound featuring a benzodioxole moiety, a dihydro-1,2-oxazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of appropriate phenolic precursors with methoxy groups to form the benzodioxole structure.
Synthesis of the Dihydro-1,2-Oxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.
Coupling with Piperidine: The final step involves the coupling of the benzodioxole and dihydro-1,2-oxazole intermediates with piperidine under suitable conditions, often using catalysts like palladium for cross-coupling reactions.
Chemical Reactions Analysis
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the oxazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperidine nitrogen, leading to a variety of derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE involves:
Comparison with Similar Compounds
Similar compounds include:
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Used in the synthesis of various pharmaceuticals.
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)PIPERIDINE stands out due to its combination of a benzodioxole moiety with an oxazole ring, providing unique chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(piperidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H26N2O5/c1-22-16-9-13(17(23-2)19-18(16)24-12-25-19)8-15-10-14(20-26-15)11-21-6-4-3-5-7-21/h9,15H,3-8,10-12H2,1-2H3 |
InChI Key |
NKNORRXTTGWRSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CN4CCCCC4)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenylethyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11483968.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide](/img/structure/B11483972.png)
![N-(diphenylmethyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11483976.png)
![3-{4-[(3-fluorobenzyl)oxy]phenyl}-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B11483979.png)


![[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methyl thiophene-2-carboxylate](/img/structure/B11483998.png)
![(2E)-2-[(5-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B11484001.png)
![4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11484022.png)

![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[[2-(trifluoromethyl)phenyl]amino]-, ethyl ester](/img/structure/B11484039.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11484045.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11484049.png)

